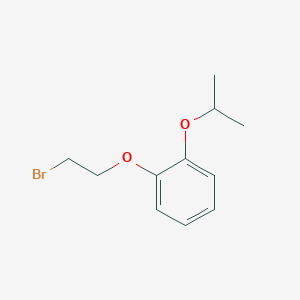

1-(2-Bromoethoxy)-2-isopropoxybenzene

Vue d'ensemble

Description

1-(2-Bromoethoxy)-2-isopropoxybenzene, or BEIPB, is a versatile organic compound that is used in a variety of scientific research applications. It is a colorless, low-boiling liquid with a low vapor pressure and a mild, sweet odor. BEIPB is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. It is also soluble in chloroform and ether.

Applications De Recherche Scientifique

Synthesis Intermediates

1-(2-Bromoethoxy)-2-isopropoxybenzene and its derivatives serve as key intermediates in various chemical syntheses. For instance, 1-(2-Bromoethoxy)-4-nitrobenzene is an intermediate in the production of dofetilide, a medication for treating arrhythmia. Its preparation involves the Williamson Reaction, with studies focusing on optimizing reaction conditions such as temperature, solvent, and time (Zhai Guang-xin, 2006).

Polymerization and Materials Science

In materials science, compounds like isopropoxybenzene are used for end-quenching in polymerizations. Research by Morgan et al. (2010) detailed the use of alkoxybenzenes in TiCl4-catalyzed quasiliving isobutylene polymerizations, highlighting their role in direct chain end functionalization of polymers (D. Morgan, Nemesio Martínez-Castro, R. Storey, 2010).

Organic Synthesis

In organic chemistry, this compound derivatives have been involved in the synthesis of complex organic molecules. For example, the work by Tomohiro Agou et al. (2015) explored the synthesis of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene through the reaction of specific alumoles with alkynes, indicating the potential of these compounds in creating intricate organic structures (Tomohiro Agou, Tatsuya Wasano, T. Sasamori, Jing-Dong Guo, S. Nagase, N. Tokitoh, 2015).

Functionalization of Polymers

Further studies on the end-quenching of tert-chloride-terminated polyisobutylene with alkoxybenzenes, including isopropoxybenzene, show how these compounds contribute to the functionalization of polymers. These studies have a significant impact on understanding and improving polymer synthesis and properties (Bin Yang, R. Storey, 2015).

Mécanisme D'action

Mode of Action

It’s known that bromine-containing compounds often act as electrophiles in biochemical reactions . In the case of 1-(2-Bromoethoxy)-2-isopropoxybenzene, the bromine atoms could potentially make the compound a target for nucleophilic attack, leading to the formation of a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate could then undergo further reactions, such as the removal of a proton, to yield a substituted benzene ring .

Pharmacokinetics

It’s known that bromine-containing compounds can be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Bromine-containing compounds can cause cellular damage and disrupt normal cellular functions, potentially leading to cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. For instance, the compound is sensitive to light, indicating that exposure to light could potentially degrade the compound or alter its activity .

Propriétés

IUPAC Name |

1-(2-bromoethoxy)-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-9(2)14-11-6-4-3-5-10(11)13-8-7-12/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWFRAFMETVLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

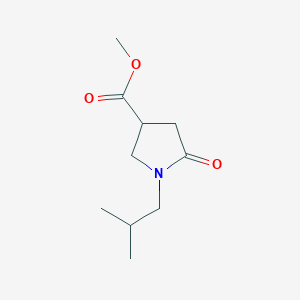

CC(C)OC1=CC=CC=C1OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)

![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)

![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)

![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)

![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)

![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)